

Technical Guide: 2,3-Bis(4-bromophenyl)fumaronitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Bis(4-bromophenyl)fumaronitrile

Cat. No.: B3028761

[Get Quote](#)

IUPAC Name: 2,3-bis(4-bromophenyl)but-2-enedinitrile

CAS Number: 82193-93-9

Chemical Formula: $C_{16}H_8Br_2N_2$

Molecular Weight: 388.06 g/mol

Introduction

2,3-Bis(4-bromophenyl)fumaronitrile is a diaryl-substituted fumaronitrile derivative that has garnered significant interest in the field of materials science. Its rigid, planar structure and electron-withdrawing nitrile groups make it an excellent building block for novel organic electronic materials. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.

Physicochemical Properties

Property	Value	Reference
IUPAC Name	2,3-bis(4-bromophenyl)but-2-enedinitrile	[1]
Synonyms	2,3-Bis(4-bromophenyl)fumaronitrile	[1]
CAS Number	82193-93-9	
Molecular Formula	C ₁₆ H ₈ Br ₂ N ₂	[1]
Molecular Weight	388.06 g/mol	[1]
Melting Point	216-217 °C	
Boiling Point	465.8 ± 45.0 °C (Predicted)	
Appearance	White to orange to green powder/crystal	

Synthesis

An improved synthetic route for diaryl-substituted fumaronitriles, including **2,3-bis(4-bromophenyl)fumaronitrile**, starts from the corresponding phenylacetonitrile derivatives. The reaction's success is highly dependent on the stoichiometry of the base used, such as sodium methoxide, and the concentration of the starting material. This method has been shown to produce yields in the range of 70-90%.

Experimental Protocol: Synthesis of 2,3-Bis(4-bromophenyl)fumaronitrile

This protocol is a generalized procedure based on the synthesis of similar fumaronitrile derivatives.

Materials:

- 4-Bromophenylacetonitrile
- Sodium methoxide (NaOMe)

- Methanol (MeOH), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Iodine (I₂)
- Hydrochloric acid (HCl), 1M
- Dichloromethane (DCM)
- Sodium thiosulfate (Na₂S₂O₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of 4-bromophenylacetonitrile (2.0 equiv.) in anhydrous DMF, add sodium methoxide (2.2 equiv.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Allow the reaction mixture to stir at room temperature for 1-2 hours.
- Cool the mixture back to 0 °C and add a solution of iodine (1.0 equiv.) in anhydrous DMF dropwise.
- Let the reaction mixture warm to room temperature and stir overnight.
- Quench the reaction by adding 1M HCl until the solution is acidic.
- Extract the mixture with dichloromethane (3 x 50 mL).
- Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to afford **2,3-bis(4-bromophenyl)fumaronitrile** as a solid.

Characterization:

The final product should be characterized by standard analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Organic Electronics

2,3-Bis(4-bromophenyl)fumaronitrile serves as a versatile precursor for the synthesis of more complex molecules used in organic electronic devices. The bromine atoms can be readily substituted via cross-coupling reactions, such as the Suzuki coupling, to introduce various functional groups.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of **2,3-bis(4-bromophenyl)fumaronitrile** have been incorporated into the emissive layer of OLEDs. For example, a near-infrared (NIR) fluorescent compound, 2,3-bis(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)fumaronitrile (TPATCN), which utilizes a fumaronitrile core, has been synthesized.[2]

Quantitative Performance Data for a TPATCN-based OLED:[2]

Parameter	Value
Thin Film Quantum Efficiency	33%
Crystal Efficiency	72%
External Quantum Efficiency (non-doped)	2.58%

Small Molecule Organic Solar Cells (SMOSCs)

The strong electron-withdrawing nature of the fumaronitrile core makes its derivatives suitable as acceptor materials in the active layer of SMOSCs. An organic π -conjugated semiconducting

chromophore, RCNR, based on an alkylated bithiophene terminated fumaronitrile-core acceptor, has been synthesized and used in solar cell devices.^[2]

Quantitative Performance Data for an RCNR-based SMOSC:^[2]

Parameter	Value
Active Layer Composition	RCNR:PC ₆₀ BM (1:3, w/w)
Power Conversion Efficiency (PCE)	2.69%

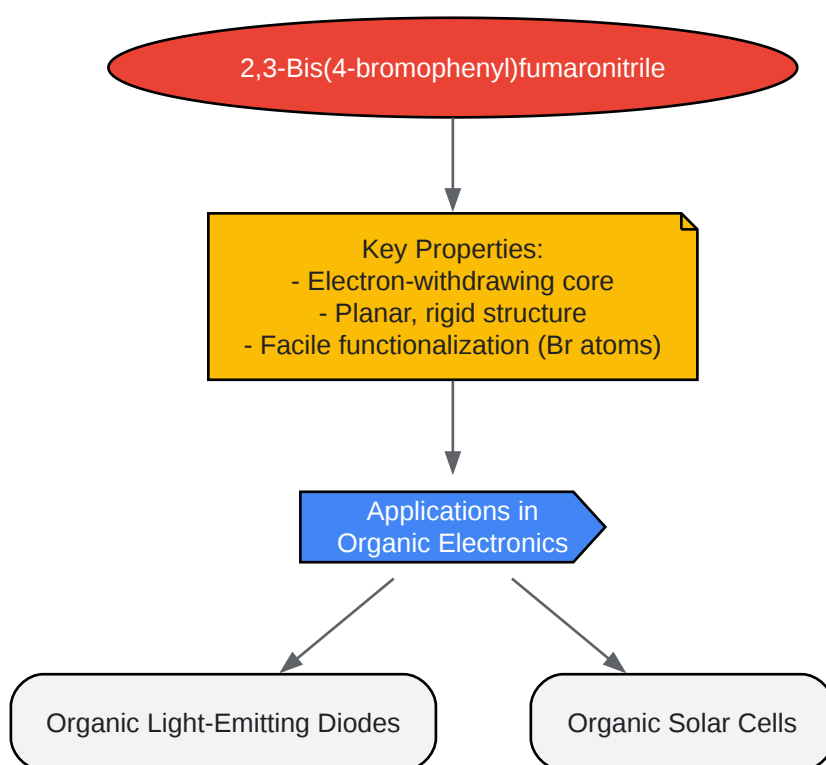
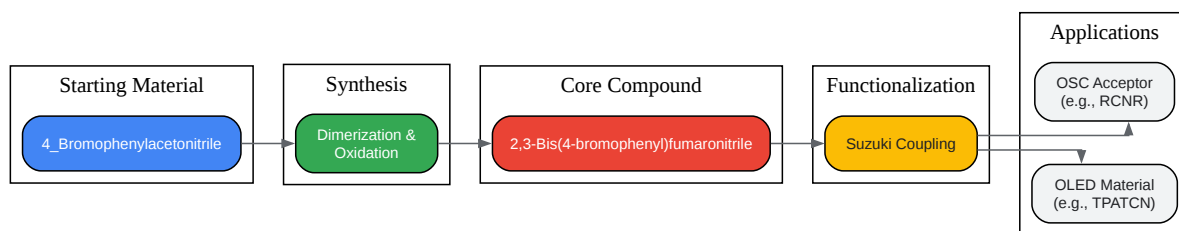
Drug Development and Biological Activity

Currently, there is limited publicly available information on the direct application of **2,3-Bis(4-bromophenyl)fumaronitrile** in drug development or its specific biological activities. While some fumaronitrile and coumarin derivatives have been investigated for various pharmacological properties, the focus for this particular compound has been predominantly in materials science. Further research would be required to explore its potential in a biological context.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway to **2,3-Bis(4-bromophenyl)fumaronitrile** and its subsequent functionalization for applications in organic electronics.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ossila.com [ossila.com]
- To cite this document: BenchChem. [Technical Guide: 2,3-Bis(4-bromophenyl)fumaronitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028761#iupac-name-for-2-3-bis-4-bromophenyl-fumaronitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com